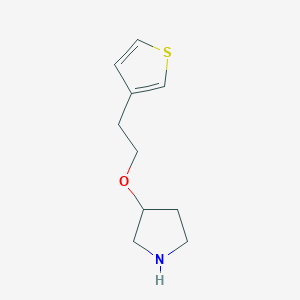
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine is a compound that features a thiophene ring and a pyrrolidine ring connected by an ethoxy linker Thiophene is a five-membered aromatic ring containing sulfur, while pyrrolidine is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine typically involves the reaction of thiophene derivatives with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where a thiophene derivative with a leaving group (such as a halide) reacts with pyrrolidine in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification methods such as column chromatography or recrystallization are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors
Mecanismo De Acción
The mechanism of action of 3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine involves its interaction with specific molecular targets. The thiophene ring can interact with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like 2-(thiophen-2-yl)ethanol and 3-(thiophen-2-yl)propanoic acid share the thiophene ring structure.
Pyrrolidine derivatives: Compounds such as 1-(2-pyrrolidinyl)ethanone and 2-(pyrrolidin-1-yl)ethanol share the pyrrolidine ring structure
Uniqueness
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine is unique due to the combination of the thiophene and pyrrolidine rings connected by an ethoxy linker. This structure provides a unique set of chemical and biological properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C10H15NOS |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
3-(2-thiophen-3-ylethoxy)pyrrolidine |
InChI |
InChI=1S/C10H15NOS/c1-4-11-7-10(1)12-5-2-9-3-6-13-8-9/h3,6,8,10-11H,1-2,4-5,7H2 |
Clave InChI |
QOYSXLUBINSKFW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1OCCC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


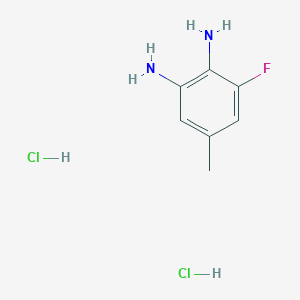
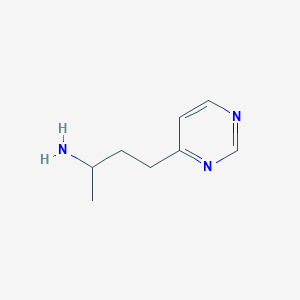

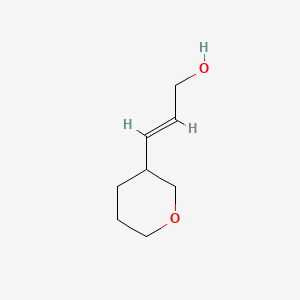
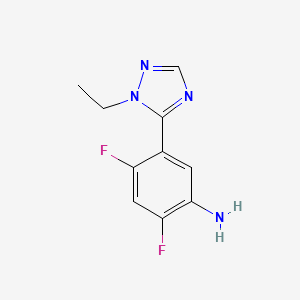

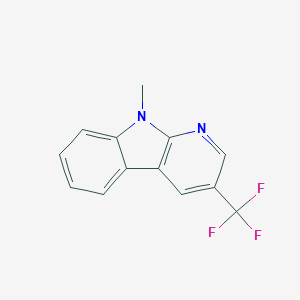

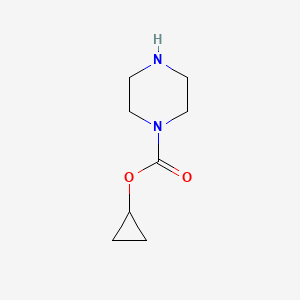
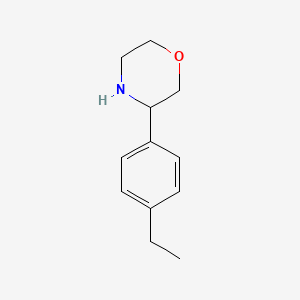
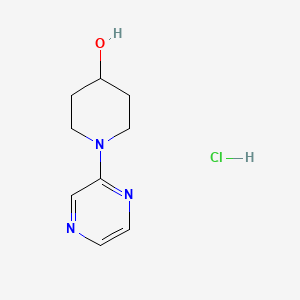


![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
